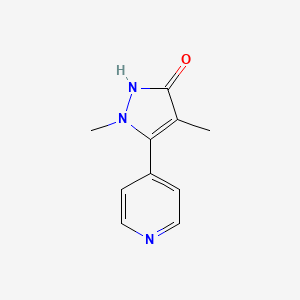
1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one is a heterocyclic compound that contains both pyrazole and pyridine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. A common method might include the reaction of a pyridine derivative with a hydrazine derivative, followed by cyclization and methylation steps.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the pyrazole or pyridine rings.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,4-dimethyl-5-(pyridin-3-yl)-1H-pyrazol-3(2H)-one: Similar structure with a different position of the pyridine ring.
1,4-dimethyl-5-(pyridin-2-yl)-1H-pyrazol-3(2H)-one: Another positional isomer.
1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-thione: Sulfur analog.
Uniqueness
1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one may have unique properties due to the specific arrangement of its functional groups, affecting its reactivity and biological activity.
Actividad Biológica
1,4-Dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound's structure, featuring a pyridine moiety and a pyrazole ring, suggests it may exhibit diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features two methyl groups at the 1 and 4 positions of the pyrazole ring and a pyridine group at the 5 position. The presence of these functional groups is hypothesized to contribute to its biological activity.
1. Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various pyrazole derivatives, including this compound. In one study, compounds with similar structures showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some derivatives exhibiting IC50 values below 10 µM . While specific data on this compound's antibacterial efficacy is limited, its structural similarities suggest potential effectiveness.
2. Anticancer Activity
The anticancer properties of pyrazole derivatives have been explored extensively. In vitro studies indicate that compounds with similar frameworks can inhibit cancer cell proliferation. For instance, derivatives tested against the HCT116 colon carcinoma cell line demonstrated IC50 values ranging from 0.29 to 5 µM . The molecular docking studies suggest that these compounds bind effectively to cancer-related proteins, indicating a promising avenue for further research into the anticancer potential of this compound.
3. Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of pyrazole derivatives as inhibitors of acetylcholinesterase (AChE) and urease. The compound's ability to inhibit AChE could provide therapeutic benefits in treating neurodegenerative diseases like Alzheimer's . Additionally, urease inhibitors are valuable in managing conditions such as gastric ulcers. Preliminary data suggest that related compounds exhibit strong inhibition against these enzymes, with IC50 values significantly lower than standard drugs .
Table: Summary of Biological Activities
Propiedades
Número CAS |
90280-23-2 |
|---|---|
Fórmula molecular |
C10H11N3O |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
2,4-dimethyl-3-pyridin-4-yl-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H11N3O/c1-7-9(13(2)12-10(7)14)8-3-5-11-6-4-8/h3-6H,1-2H3,(H,12,14) |
Clave InChI |
JVEOWYSDLRZJOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(NC1=O)C)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















